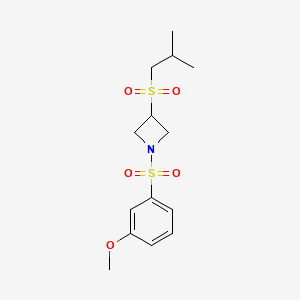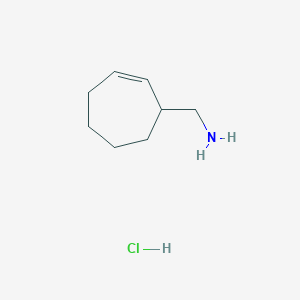
3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced through a sulfonylation reaction using isobutylsulfonyl chloride and a base, such as triethylamine.
Introduction of the 3-Methoxyphenylsulfonyl Group: The 3-methoxyphenylsulfonyl group can be introduced through a similar sulfonylation reaction using 3-methoxyphenylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
化学反応の分析
Types of Reactions
3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the sulfonyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-(Isobutylsulfonyl)-1-((3-hydroxyphenyl)sulfonyl)azetidine
- 3-(Isobutylsulfonyl)-1-((3-chlorophenyl)sulfonyl)azetidine
- 3-(Isobutylsulfonyl)-1-((3-nitrophenyl)sulfonyl)azetidine
Uniqueness
3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is unique due to the presence of both isobutylsulfonyl and 3-methoxyphenylsulfonyl groups, which impart distinct chemical properties and potential applications. The methoxy group, in particular, can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-11(2)10-21(16,17)14-8-15(9-14)22(18,19)13-6-4-5-12(7-13)20-3/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRZCNMFSKIUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)

![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)
![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2913974.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2913983.png)
![N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2913986.png)


![2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole](/img/structure/B2913991.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid](/img/structure/B2913992.png)
